1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Description
Structural Characterization of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Molecular Geometry Analysis
X-ray Crystallographic Studies of Boronate-Piperazine Hybrids
Crystallographic analysis of boronate-piperazine hybrid compounds has provided fundamental insights into the three-dimensional architecture of these molecular systems. Studies of closely related derivatives, such as 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine, have demonstrated characteristic structural features that are anticipated to be present in the target compound. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester, adopts a planar configuration at the boron center, with bond angles approaching the ideal tetrahedral geometry.
X-ray structural determinations of piperazine-containing compounds consistently reveal the preference for chair conformations in the six-membered ring system. Comparative analysis of 1-(2-iodo-benzoyl)-4-(pyrimidin-2-yl)piperazine demonstrated that the central piperazine ring adopts an almost perfect chair conformation with substituents occupying equatorial positions. This conformational preference is thermodynamically driven and represents the most stable arrangement for minimizing steric interactions between ring substituents.
The crystallographic data for related boronate-pyridine systems indicate that the pinacol ester functionality typically exhibits minimal deviation from planarity around the boron center. The dioxaborolane ring forms a five-membered cyclic structure with the boron atom, characterized by typical boron-oxygen bond lengths ranging from 1.35 to 1.40 Angstroms. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection to the boron center while maintaining the planar geometry essential for electronic delocalization.
Conformational Analysis of Piperazine Ring Substituents
The conformational behavior of piperazine rings in pyridine-substituted derivatives exhibits dynamic characteristics that depend significantly on the substitution pattern and intermolecular interactions. Crystallographic studies of macrocyclic piperazine-containing systems have revealed that the piperazine ring adopts the thermodynamically favored chair conformation in the solid state, with nitrogen atoms positioned to minimize 1,3-diaxial interactions. However, solution-state nuclear magnetic resonance studies indicate that conformational interconversion between chair forms occurs readily at room temperature when tertiary amine substituents are present.
The pyridine substituent at the 2-position of the piperazine ring introduces significant electronic and steric considerations that influence the overall molecular geometry. Molecular dynamics simulations of related piperazine-pyridine systems demonstrate that the pyridine ring typically adopts orientations that minimize steric clashes with the piperazine chair conformation while maximizing favorable electronic interactions. The nitrogen atom of the pyridine ring can participate in intramolecular hydrogen bonding with nearby hydrogen atoms, contributing to conformational stabilization.
Studies of piperazine derivatives with various aromatic substituents have shown that the orientation of the aromatic ring relative to the piperazine chair is influenced by both steric factors and electronic delocalization effects. The 5-position substitution on the pyridine ring with the bulky pinacol boronate ester group is expected to introduce conformational constraints that favor specific orientational preferences. Computational analysis suggests that the most stable conformations minimize steric interactions between the dioxaborolane methyl groups and the piperazine ring hydrogens.
Electronic Structure Features
Boron-Nitrogen Electronic Interactions
The electronic interaction between boron and nitrogen centers in boronate-amine systems represents a fundamental aspect of the molecular electronic structure. Computational investigations of nitrogen-boron interactions in related systems have revealed that the strength of these interactions typically ranges from 3.1 to 6.0 kilocalories per mole, comparable to hydrogen bonding interactions in aqueous solution. These relatively weak interactions play crucial roles in determining the overall electronic properties and reactivity patterns of the compound.
The boron center in the pinacol boronate ester exhibits Lewis acidic character due to its electron-deficient nature, while the nitrogen atoms in both the piperazine and pyridine rings possess lone pairs that can potentially interact with the boron center. However, the geometric constraints imposed by the molecular framework limit direct boron-nitrogen coordination. Instead, through-space and through-bond electronic interactions dominate the electronic communication between these centers.
Density functional theory calculations on related boronate-amine systems indicate that solvent insertion can significantly modulate boron-nitrogen interactions. In protic media, solvent molecules such as water or alcohols can bridge between boron and nitrogen centers, creating hydrogen-bonded networks that alter the electronic distribution within the molecule. This phenomenon has important implications for the compound's behavior in different solvent environments and its potential applications in chemical sensing or catalysis.
The electronic structure analysis reveals that the pyridine nitrogen exhibits reduced nucleophilicity compared to the piperazine nitrogens due to the electron-withdrawing effect of the aromatic ring system. This electronic differentiation creates distinct reactivity patterns for the two types of nitrogen centers, with the piperazine nitrogens being more susceptible to protonation or coordination to metal centers.
Frontier Molecular Orbital Analysis
Frontier molecular orbital analysis provides critical insights into the electronic properties and chemical reactivity of this compound. Computational studies of related boronate-pyridine systems reveal characteristic patterns in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. The frontier molecular orbital gap serves as an indicator of molecular chemical stability and kinetic reactivity, with larger gaps generally corresponding to increased stability.
The highest occupied molecular orbital in boronate-piperazine hybrids typically exhibits significant contribution from the nitrogen lone pairs, particularly those associated with the piperazine ring system. The electron density distribution shows localization primarily on the nitrogen centers and the aromatic pyridine ring, with minimal contribution from the boronate ester functionality. This distribution pattern indicates that the highest occupied molecular orbital represents primarily amine-based electron donor character.
The lowest unoccupied molecular orbital demonstrates contrasting characteristics, with substantial electron density localized on the pyridine ring and the boron center of the pinacol ester group. This orbital distribution suggests that electron acceptance occurs primarily through the aromatic pyridine system and the vacant p-orbital on boron. The energy gap between frontier orbitals typically ranges from 3.5 to 4.5 electron volts for similar boronate-amine systems, indicating moderate chemical reactivity.
Molecular electrostatic potential surface analysis reveals distinct regions of electrophilic and nucleophilic character within the molecule. The boron center exhibits positive electrostatic potential, indicating its electrophilic nature, while the nitrogen atoms show negative potential regions characteristic of nucleophilic sites. The pyridine ring displays intermediate electrostatic potential values, reflecting its aromatic electron distribution. These electrostatic characteristics provide valuable predictions for intermolecular interactions and potential reaction sites within the molecule.
The analysis of molecular orbital coefficients and atomic contributions demonstrates that the frontier orbitals exhibit significant delocalization across the conjugated pyridine-piperazine framework. This delocalization facilitates electronic communication between different regions of the molecule and contributes to the overall electronic stability. The boronate ester group functions primarily as an electron-withdrawing substituent that modulates the electron density distribution throughout the molecular framework without direct participation in the frontier orbital manifold.
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(18-11-12)19-9-7-17-8-10-19/h5-6,11,17H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHCIETYEUUYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584675 | |
| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-86-9 | |
| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Piperazin-1-yl)pyridine-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Borylation of Pyridine Derivatives
The core approach to synthesizing this compound involves the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group onto the pyridine ring via a palladium-catalyzed borylation reaction. This typically uses bis(pinacolato)diboron as the boron source and palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride under inert atmosphere conditions.
- Reaction Medium: A mixture of water and N,N-dimethylformamide (DMF) is commonly used to dissolve the reactants and facilitate the reaction.
- Base: Sodium carbonate is employed as the base to promote the borylation.
- Temperature: The reaction is conducted under reflux conditions for approximately 3 hours.
- Atmosphere: An inert atmosphere (argon or nitrogen) is maintained to prevent oxidation of sensitive intermediates.
This method yields the boronic ester-substituted pyridine intermediate with approximately 50% isolated yield after purification.
Coupling with Piperazine
The piperazine ring is introduced either before or after the borylation step depending on the synthetic design. In one approach, 1-methylpiperazine or its derivatives are coupled with the borylated pyridine via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- The coupling is often performed in DMF with bases like triethylamine under inert atmosphere.
- The reaction conditions are optimized to maintain the integrity of the boronic ester group.
- Purification involves silica gel column chromatography with eluents such as methanol/dichloromethane mixtures.
Cyclization and Ring Formation
The piperazine ring formation may also be achieved through cyclization reactions involving diamine precursors, but in the case of this compound, the piperazine is generally introduced as a preformed ring.
Industrial and Laboratory Scale Production
Industrial synthesis adapts the above methods to batch or continuous flow reactors to allow precise control over reaction parameters, ensuring reproducibility and scalability. Purification steps include:
- Crystallization: To isolate the compound in solid form.
- Chromatography: Silica gel chromatography is the standard for removing impurities.
- Extraction: Organic solvent extraction (e.g., ethyl acetate) is used to separate product layers from aqueous phases.
Detailed Experimental Example
Reaction Mechanism Insights
- The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester-substituted pyridine.
- The piperazine moiety, being nucleophilic, can be introduced via nucleophilic aromatic substitution or cross-coupling without disrupting the boronate ester functionality.
- The inert atmosphere and controlled temperature prevent hydrolysis or decomposition of sensitive boronate esters.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Catalyst | PdCl2(PPh3)2 (bis(triphenylphosphine)palladium(II) chloride) |
| Boron Source | Bis(pinacolato)diboron |
| Base | Sodium carbonate |
| Solvent | DMF and water mixture |
| Temperature | Reflux (~100-120°C) |
| Atmosphere | Argon or nitrogen (inert) |
| Reaction Time | ~3 hours |
| Purification | Silica gel chromatography, crystallization |
| Yield | Approximately 50% |
Research Findings and Optimization Notes
- The yield of about 50% is typical for this class of compounds under the described conditions.
- Reaction time and temperature are critical to maximize conversion while minimizing side reactions.
- Use of inert atmosphere is essential to maintain boronate ester stability.
- The choice of solvent system (DMF/water) balances solubility and reaction kinetics.
- Purification by column chromatography is necessary to achieve high purity suitable for biological or further synthetic applications.
Scientific Research Applications
Materials Science
One of the most significant applications of this compound is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are highly porous materials that have applications in gas storage, separation processes, and catalysis. The inclusion of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine as a building block allows for the creation of frameworks with tailored properties.
Key Findings:
- COFs synthesized using this compound exhibit high thermal stability and surface area.
- They have been utilized in photocatalytic reactions and as sensors due to their tunable pore sizes and functional groups .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural features allow for interactions with biological targets, making it suitable for further exploration in drug development.
Case Studies:
- Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For instance, studies have demonstrated its efficacy against certain cancer cell lines by targeting metabolic pathways .
- The piperazine ring is known for its ability to enhance solubility and bioavailability of pharmaceutical compounds, making this derivative a candidate for formulation studies .
Mechanism of Action
The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids like serine, cysteine, and lysine, which are present in various enzymes and proteins. This interaction can modulate enzyme activity and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications on the Piperazine Ring
1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1-piperazinyl}ethanone (CAS 1073372-01-6)
- Structure : The piperazine nitrogen is acetylated, introducing an electron-withdrawing carbonyl group.
- The acetyl group may also affect solubility and reactivity in cross-coupling reactions .
- Applications : Useful in scenarios requiring a protected amine for selective functionalization.
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl)piperazine-1-carboxylate (Compound 28 in )
- Structure : Incorporates a tert-butyloxycarbonyl (Boc) protecting group.
- Impact: The Boc group stabilizes the amine during synthesis, enabling orthogonal deprotection under acidic conditions. This derivative is pivotal in multi-step syntheses, such as the preparation of brain-penetrant trypanocidal inhibitors .
- Synthetic Utility : Demonstrated compatibility with microwave-assisted Suzuki couplings (e.g., synthesis of compound 29) .
1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- Structure : A sulfonyl group linked to a 4-chlorophenyl ring modifies the piperazine.
- Impact: Increases molecular weight (463.79 g/mol) and introduces steric bulk, which may hinder cross-coupling efficiency.
Heterocyclic Core Replacements
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS 827614-64-2)
- Structure : Replaces piperazine with morpholine, introducing an oxygen atom in the heterocycle.
- This substitution may influence binding affinity in biological targets .
Substituent Effects on Pharmacological Activity
- Parent Compound: Used in synthesizing 2,6-Dichloro-4-(6-(piperazin-1-yl)pyridin-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (59), a trypanocidal N-myristoyltransferase inhibitor (72% yield) .
Cross-Coupling Efficiency
- Parent Compound : Demonstrated in Suzuki couplings with aryl bromides (e.g., synthesis of compound 59) using Pd(dppf)Cl₂ catalyst, yielding 72% .
- Boc-Protected Derivative (28) : Achieved similar efficiency in microwave-assisted reactions, underscoring the compatibility of protecting groups with Pd catalysis .
- Sulfonyl-Modified Analog: No direct data, but steric hindrance from the 4-chlorophenylsulfonyl group may necessitate optimized reaction conditions .
Stability and Hydrolysis
- Boronic Ester Stability : All analogs share susceptibility to hydrolysis under acidic or aqueous conditions. Electron-donating groups (e.g., morpholine in CAS 827614-64-2) may slightly enhance stability compared to electron-withdrawing substituents .
- Boc Deprotection : Requires trifluoroacetic acid (TFA) or HCl, a critical step in prodrug activation .
Pharmacological and Physicochemical Profiles
Biological Activity
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure:
- Molecular Formula: CHBNO
- Molecular Weight: 261.16 g/mol
- CAS Number: Not explicitly provided in the search results.
The compound's biological activity is largely attributed to the presence of the boron atom in its structure. Boron compounds are known to interact with various biological targets, including enzymes and receptors. Specifically, the dioxaborolane moiety can form stable complexes with transition metals and participate in catalytic processes such as the Suzuki-Miyaura coupling. This feature is particularly useful in synthesizing biologically active molecules.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition: In vitro assays have shown that related piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a derivative demonstrated an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a much lesser effect on non-cancerous MCF10A cells, indicating a favorable therapeutic window for targeting cancer cells specifically .
Other Biological Activities
In addition to anticancer effects, boron-containing compounds have been explored for their potential in various therapeutic areas:
- Antiviral Activity: Some derivatives have shown promising antiviral activity against influenza viruses. They were effective in reducing viral loads in infected models without significant toxicity .
- Enzyme Inhibition: Compounds related to this structure have been reported to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Study on Anticancer Efficacy:
- Safety Profile Assessment:
-
Mechanistic Insights:
- The mechanism of action involves activation of carbon-boron bonds leading to the formation of new carbon-carbon bonds essential for synthesizing complex organic molecules involved in drug development .
Data Tables
| Biological Activity | Observed Effects | IC Values |
|---|---|---|
| Anticancer | Inhibition of MDA-MB-231 cell proliferation | 0.126 μM |
| Antiviral | Reduction in viral load in infected models | Not specified |
| Enzyme Inhibition | Inhibition of MMP-2 and MMP-9 activities | Not specified |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides to form biaryl or heterobiaryl structures.
Key Observations :
-
Reactions proceed efficiently with electron-deficient aryl halides due to enhanced oxidative addition kinetics.
-
Steric hindrance at the pyridine 5-position minimally affects coupling efficiency .
Hydrolysis of Boronic Ester
The dioxaborolane group hydrolyzes to boronic acid under acidic or oxidative conditions:
Reaction :
| Condition | Catalyst | Time | Boronic Acid Yield | Source |
|---|---|---|---|---|
| 1M HCl (aq.), THF | None | 4 hr | 89% | |
| H₂O₂ (30%), NaHCO₃ | Pd/C (0.5 mol%) | 2 hr | 94% | |
| AcOH/H₂O (1:1) | None | 6 hr | 78% |
Applications :
-
Boronic acid derivatives serve as intermediates in protease inhibitor synthesis.
-
Stability: Boronic acid form exhibits limited shelf life (<72 hr at 25°C).
Nucleophilic Substitution at Piperazine
The piperazine nitrogen undergoes alkylation or acylation reactions:
Steric Effects :
-
Substitution occurs preferentially at the less hindered piperazine nitrogen .
-
Electron-withdrawing groups on pyridine reduce reaction rates by 15–20%.
Bioconjugation via Boronic Ester
The compound forms stable complexes with diol-containing biomolecules:
| Target Molecule | pH | Binding Constant (Kd) | Application | Source |
|---|---|---|---|---|
| Sialic acid (glycoprotein) | 7.4 | 2.1 μM | Lectin mimicry | |
| Dopamine | 8.0 | 8.7 μM | Neurotransmitter sensing | |
| Fructose | 6.8 | 14.3 μM | Saccharide detection systems |
Mechanism : Reversible esterification between boronic acid (post-hydrolysis) and 1,2- or 1,3-diols .
Buchwald-Hartwig Amination
The pyridine ring participates in C–N bond-forming reactions:
| Amine Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃/Xantphos, Cs₂CO₃, dioxane | 2-Aminopyridine analog | 63% | |
| Morpholine | Pd(OAc)₂/BINAP, t-BuONa, toluene | Pyridine-morpholine conjugate | 71% |
Limitations : Reaction fails with bulky amines (e.g., tritylamine) due to steric clashes at the 5-boronic ester position.
Stability Under Thermal/Oxidative Stress
Experimental stability data under harsh conditions:
Storage Recommendations :
-
Stable for >6 months at −20°C under argon.
-
Degrades rapidly in protic solvents (t₁/₂ = 14 days in MeOH at 4°C).
This compound’s versatility in transition metal catalysis, functional group interconversion, and biomolecular recognition establishes it as a critical building block in pharmaceutical and materials science research. Future studies should explore its reactivity in photoredox catalysis and electrochemically mediated transformations.
Q & A
Q. What are the key structural features and functional groups of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine?
The compound features:
- A piperazine core substituted at one nitrogen with a pyridine ring and at the other with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group.
- Functional groups : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, while the pyridine and piperazine moieties contribute to hydrogen bonding and π-π interactions.
- Molecular formula : C₁₅H₂₄BN₃O₂; CAS No. : 871125-86-9 .
Q. What are the standard synthetic routes and characterization techniques for this compound?
Synthesis :
- Step 1 : Coupling of a pyridine boronic ester precursor (e.g., 5-bromopyridin-2-amine) with piperazine derivatives via Buchwald-Hartwig amination or nucleophilic substitution.
- Step 2 : Introduction of the boronic ester group using 2-(pinacolato)boron under palladium catalysis .
Characterization : - NMR spectroscopy (¹H, ¹³C, ¹¹B) confirms regiochemistry and purity.
- Mass spectrometry (HRMS) validates molecular weight.
- HPLC (≥95% purity) ensures absence of byproducts .
Q. How does the boronic ester group influence the compound’s reactivity and applications?
The boronic ester enables Suzuki-Miyaura cross-coupling for bioconjugation or polymer synthesis. Its stability in air and moisture (compared to free boronic acids) makes it suitable for iterative reactions in medicinal chemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki cross-coupling using this compound?
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures.
- Temperature : 80–100°C under inert atmosphere (N₂/Ar).
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate intermediates.
- Monitoring : TLC or LC-MS tracks coupling efficiency. Post-reaction, purify via silica gel chromatography .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Case study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism in the piperazine ring. Use VT-NMR (variable temperature) to observe dynamic behavior.
- Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Molecular docking (AutoDock Vina) screens against targets like kinase or GPCR receptors.
- MD simulations (GROMACS) assess stability of ligand-receptor complexes.
- ADMET prediction (SwissADME) evaluates solubility and metabolic stability .
Q. What strategies improve solubility for pharmacological applications?
- Salt formation : Use HCl or trifluoroacetic acid to protonate the piperazine nitrogen.
- Co-solvents : DMSO/water mixtures (≤10% DMSO) for in vitro assays.
- Prodrug design : Introduce acetyl or PEG groups at the piperazine nitrogen .
Q. How to analyze the compound’s stability under varying pH and temperature?
- Accelerated degradation studies : Incubate at 25°C (pH 1–13) and monitor via HPLC.
- Kinetic analysis : Plot degradation rates to identify optimal storage conditions (e.g., pH 7.4, 4°C) .
Q. How do structural modifications (e.g., fluorination) affect target selectivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
